5-(1-methyl-1H-pyrazol-4-yl)-1,2,3,6-tetrahydropyridine dihydrochloride
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Overview
Description
5-(1-methyl-1H-pyrazol-4-yl)-1,2,3,6-tetrahydropyridine dihydrochloride is a chemical compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-methyl-1H-pyrazol-4-yl)-1,2,3,6-tetrahydropyridine dihydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized using a multicomponent approach, dipolar cycloadditions, or cyclocondensation of hydrazine with a carbonyl system.
Formation of the Tetrahydropyridine Ring: The tetrahydropyridine ring can be synthesized through cyclization reactions involving appropriate precursors under specific conditions.
Combination of the Rings: The pyrazole and tetrahydropyridine rings are then fused together through a series of chemical reactions, often involving catalysts and specific reaction conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis may be employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
5-(1-methyl-1H-pyrazol-4-yl)-1,2,3,6-tetrahydropyridine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.
Substitution: Various nucleophiles and electrophiles under appropriate conditions, often involving catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
5-(1-methyl-1H-pyrazol-4-yl)-1,2,3,6-tetrahydropyridine dihydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-(1-methyl-1H-pyrazol-4-yl)-1,2,3,6-tetrahydropyridine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
3-(1-methyl-1H-pyrazol-4-yl)-1,2,3,6-tetrahydropyridine dihydrochloride: Similar structure but with different substitution patterns.
4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,6-tetrahydropyridine dihydrochloride: Another similar compound with variations in the position of the pyrazole ring.
Uniqueness
5-(1-methyl-1H-pyrazol-4-yl)-1,2,3,6-tetrahydropyridine dihydrochloride is unique due to its specific substitution pattern and the combination of the pyrazole and tetrahydropyridine rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
5-(1-methylpyrazol-4-yl)-1,2,3,6-tetrahydropyridine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3.2ClH/c1-12-7-9(6-11-12)8-3-2-4-10-5-8;;/h3,6-7,10H,2,4-5H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWTLPVKVZWKQCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CCCNC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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